molecular formula C17H24O2 B8251825 ethyl (1S,2R)-4-benzyl-2-ethylcyclopentane-1-carboxylate

ethyl (1S,2R)-4-benzyl-2-ethylcyclopentane-1-carboxylate

Cat. No.: B8251825
M. Wt: 260.4 g/mol
InChI Key: AILHRLWRJZGDBT-JAIYHHTPSA-N
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Description

Ethyl (1S,2R)-4-benzyl-2-ethylcyclopentane-1-carboxylate is a chiral compound with a unique structure that includes a cyclopentane ring substituted with benzyl and ethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (1S,2R)-4-benzyl-2-ethylcyclopentane-1-carboxylate typically involves the use of chiral starting materials or catalysts to ensure the correct stereochemistry. One common method involves the use of chiral auxiliaries or chiral catalysts in the cyclopentane ring formation and subsequent functionalization steps. The reaction conditions often include controlled temperatures and the use of solvents like dichloromethane or toluene to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors can be employed to enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl (1S,2R)-4-benzyl-2-ethylcyclopentane-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can be employed to reduce any unsaturated bonds present in the compound.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethyl positions using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium catalysts, and bases like sodium hydride for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alkanes or alcohols. Substitution reactions can introduce various functional groups, such as halides or alkyl groups, into the compound.

Scientific Research Applications

Ethyl (1S,2R)-4-benzyl-2-ethylcyclopentane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (1S,2R)-4-benzyl-2-ethylcyclopentane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. For example, in medicinal chemistry, the compound may interact with enzyme active sites or receptor binding pockets, influencing the biological activity and therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (1S,2R)-4-benzyl-2-ethylcyclopentane-1-carboxylate is unique due to its specific stereochemistry and the presence of both benzyl and ethyl groups on the cyclopentane ring. This combination of features makes it a valuable compound for various synthetic and research applications, particularly in the development of chiral molecules and the study of stereochemical effects in chemical reactions.

Properties

IUPAC Name

ethyl (1S,2R)-4-benzyl-2-ethylcyclopentane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O2/c1-3-15-11-14(10-13-8-6-5-7-9-13)12-16(15)17(18)19-4-2/h5-9,14-16H,3-4,10-12H2,1-2H3/t14?,15-,16+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AILHRLWRJZGDBT-JAIYHHTPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(CC1C(=O)OCC)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1CC(C[C@@H]1C(=O)OCC)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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